molecular formula C10H8FNO4 B15220712 Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate

Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate

Cat. No.: B15220712
M. Wt: 225.17 g/mol
InChI Key: VOVFHJXGEYJERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorine atom, a methyl group, and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-2-nitrobenzoic acid with methylamine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom and oxazole ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate
  • Methyl 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate
  • Methyl 5-chloro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate

Uniqueness

Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H8FNO4

Molecular Weight

225.17 g/mol

IUPAC Name

methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylate

InChI

InChI=1S/C10H8FNO4/c1-12-8-6(16-10(12)14)4-3-5(11)7(8)9(13)15-2/h3-4H,1-2H3

InChI Key

VOVFHJXGEYJERI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2C(=O)OC)F)OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.